Pyrazole-72

Descripción general

Descripción

Pyrazole-72 belongs to the class of N-heterocyclic compounds (NHCps) . It features a heteroaromatic five-membered ring with two adjacent nitrogen atoms in its annular structure. Specifically, it contains one pyrrole-type nitrogen (acting as a proton donor) and one pyridine-type nitrogen (acting as a proton acceptor). The other three positions in the ring allow for structural variations, either from appropriate precursors or through post-functionalization reactions after the pyrazole ring formation. These variations give pyrazoles diverse and valuable synthetic, biological, and photophysical properties .

2.

Synthesis Analysis

Researchers have focused on synthesizing structurally diverse pyrazole derivatives due to their applicability and versatility. Various functionalized rings (such as amines, carbaldehydes, halides, etc.) play a crucial role in forming pyrazole derivatives. Recent investigations have explored strategically functionalized rings, leading to predominantly bicyclic cores with 5:6 fusion. These synthetic efforts aim to prepare relevant chemicals for biological, physical-chemical, material science, and industrial applications .

3.

Molecular Structure Analysis

The molecular structure of Pyrazole-72 consists of the characteristic five-membered ring with adjacent nitrogen atoms. Its substituent groups significantly influence its properties, including acidity and basicity. Researchers have explored more complex structures derived from Pyrazole-72, enhancing its versatility and potential applications .

4.

Chemical Reactions Analysis

Pyrazole-72 can participate in various chemical reactions due to its unique ring structure. These reactions may involve functionalization at different positions within the ring, leading to diverse derivatives. Examples include acylpyrazoles and aminopyrazoles. These reactions are essential for creating novel compounds with specific properties .

6.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Pyrazole and its derivatives are synthesized using various methods, highlighting their chemical versatility (Karrouchi et al., 2018).

- Chemical Diversity : Pyrazole is recognized for its multifunctionality as a lead compound in generating biologically active molecules, showing wide-ranging pharmacological activities (Gurdeep et al., 2020).

Therapeutic Applications

- Anticancer Potential : Pyrazole derivatives have shown promise in cancer treatment, acting as inhibitors of various cancer-related pathways and receptors (Kumar et al., 2013).

- Antimicrobial and Antiviral Effects : These compounds have been evaluated for antimicrobial and antiviral activities, offering potential as therapeutic agents in infectious diseases (Karati et al., 2022).

Pharmacological Significance

- Diverse Pharmacological Activities : Pyrazole-based compounds exhibit a range of pharmacological activities, including antitumor, analgesic, anti-inflammatory, and neuroprotective properties (Gurdeep et al., 2020).

- Drug Development : Pyrazole derivatives are important in drug development, offering a scaffold for designing novel pharmacological agents (Khan et al., 2016).

Propiedades

IUPAC Name |

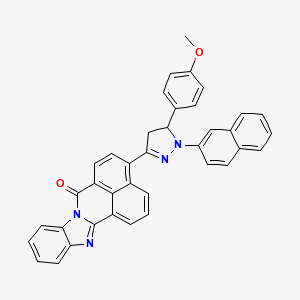

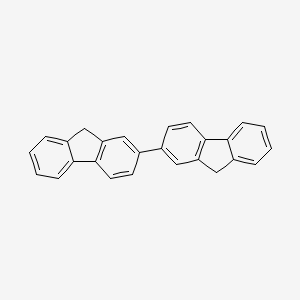

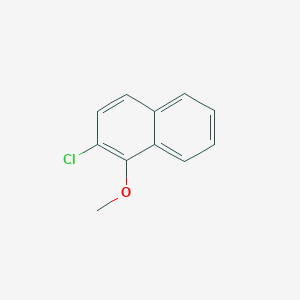

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWLWMYNPVLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523048 | |

| Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazole-72 | |

CAS RN |

85833-79-0 | |

| Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)